molecular formula C25H20Cl2N2O2S B2825601 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole CAS No. 866017-33-6

1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

Cat. No. B2825601
CAS RN: 866017-33-6
M. Wt: 483.41
InChI Key: YRAKQONJQIKYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a chemical compound with the molecular formula C25H20Cl2N2O2S . It has an average mass of 483.409 Da and a mono-isotopic mass of 482.062256 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The ring is substituted with various groups including an allyl group, a dichlorobenzyl sulfonyl group, and two phenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C25H20Cl2N2O2S), average mass (483.409 Da), and mono-isotopic mass (482.062256 Da) . Other properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthetic Methodologies

A study by Kojima et al. (2020) highlights the use of allyl sulfones in branch-selective allylic substitution, facilitated by cobalt-catalyzed photoredox catalysis. This approach allows for the efficient synthesis of branched allylic products, underscoring the utility of allyl sulfones (including related compounds to the specific chemical ) in creating complex molecular architectures with high regioselectivity (Kojima et al., 2020).

Antimicrobial Activity

Sharma et al. (2017) synthesized a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles and evaluated their antimicrobial properties. The study found that compounds with certain substituents exhibited significant inhibitory activity against various bacterial and fungal strains, indicating the potential of imidazole derivatives in antimicrobial drug development (Sharma et al., 2017).

Catalysis and Chemical Transformations

A research conducted by Zolfigol et al. (2013) designed an ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This study exemplifies the role of imidazole-based ionic liquids in promoting efficient, one-pot multi-component condensations under solvent-free conditions (Zolfigol et al., 2013).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)32(30,31)17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAKQONJQIKYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

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